molecular formula C22H26O3 B120431 6,7-Dehydro Norethindrone Acetate CAS No. 106765-04-2

6,7-Dehydro Norethindrone Acetate

Cat. No. B120431
CAS RN: 106765-04-2
M. Wt: 338.4 g/mol
InChI Key: DQSVONCNGQQILU-ZCPXKWAGSA-N
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Description

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .


Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Norethindrone Acetate is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .

Scientific Research Applications

Hormonal Contraception Research

6,7-Dehydro Norethindrone Acetate: is studied for its potential use as a hormonal contraceptive. It is an analog of norethindrone acetate, which is widely used in oral contraceptives. Research focuses on its efficacy, dosage optimization, and side effect profile compared to existing contraceptives .

Gynecological Disorder Treatment

This compound is being explored for the treatment of gynecological disorders such as abnormal uterine bleeding. Its effectiveness in controlling menstrual cycle irregularities and reducing bleeding is a key area of investigation .

Menopause Hormone Therapy

In the context of hormone replacement therapy for menopause, 6,7-Dehydro Norethindrone Acetate is evaluated for its ability to alleviate symptoms associated with menopause, such as hot flashes and osteoporosis, while assessing the long-term risks and benefits .

Endometriosis Management

The application of this compound in managing endometriosis is another significant area of research. Studies aim to understand its role in reducing endometrial tissue growth outside the uterus and alleviating associated pain .

Adenomyosis Treatment

Research into the treatment of adenomyosis with 6,7-Dehydro Norethindrone Acetate focuses on its ability to improve symptoms like dysmenorrhea and menorrhagia. The compound’s potential as a non-surgical treatment option is particularly noteworthy .

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of 6,7-Dehydro Norethindrone Acetate are crucial for understanding its behavior in the human body. Studies include its absorption, distribution, metabolism, and excretion to optimize therapeutic efficacy and minimize adverse effects .

Reference Material for Quality Testing

It serves as a reference material for quality testing in pharmaceutical manufacturing. Its role in ensuring the purity, potency, and consistency of pharmaceutical products is vital .

Inhibition of Cytosolic Sulfotransferases

6,7-Dehydro Norethindrone Acetate: is investigated for its inhibitory effects on cytosolic sulfotransferases. This research has implications for drug metabolism and the detoxification processes in the body .

Mechanism of Action

Target of Action

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is a derivative of Norethindrone Acetate . Norethindrone Acetate is a progestin medication, which means its primary target is the progesterone receptor . This receptor plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a progestin, 6,7-Dehydro Norethindrone Acetate acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity .

Biochemical Pathways

Upon activation of the progesterone receptor, 6,7-Dehydro Norethindrone Acetate influences several biochemical pathways. These include pathways that regulate the menstrual cycle, ovulation, and pregnancy

Pharmacokinetics

Norethindrone Acetate, the parent compound of 6,7-Dehydro Norethindrone Acetate, is rapidly absorbed and converted to Norethindrone in the body . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, Norethindrone is also metabolized to ethinyl estradiol . These processes impact the bioavailability of the compound.

Result of Action

The activation of the progesterone receptor by 6,7-Dehydro Norethindrone Acetate leads to various molecular and cellular effects. These include suppression of ovulation, thickening of cervical mucus (which inhibits sperm penetration), alteration of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and alteration of the endometrium .

Action Environment

The action, efficacy, and stability of 6,7-Dehydro Norethindrone Acetate can be influenced by various environmental factors These could include the individual’s hormonal levels, overall health status, and the presence of other medications.

Safety and Hazards

6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVONCNGQQILU-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910110
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydro Norethindrone Acetate

CAS RN

106765-04-2
Record name 6,7-Dehydro norethindrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DEHYDRO NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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